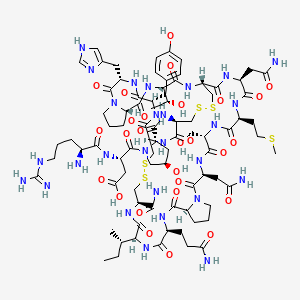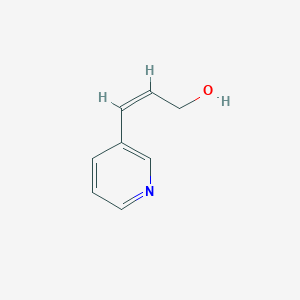
2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI) is an organic compound that features a pyridine ring attached to a propenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI) typically involves the reaction of pyridine derivatives with propenol under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyridine derivative is reacted with a propenol precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as antihypertensive and platelet aggregation inhibitory activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which 2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. In medicinal applications, the compound may interact with receptors or enzymes involved in blood pressure regulation or platelet aggregation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Propen-1-ol,3-(3-pyridinyl)-,(2Z)-(9CI) is unique due to its specific structural configuration and the presence of both a pyridine ring and a propenol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H9NO |
|---|---|
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
(Z)-3-pyridin-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2- |
InChI-Schlüssel |
RSFCHWDTMRVOJD-RQOWECAXSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C=C\CO |
Kanonische SMILES |
C1=CC(=CN=C1)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


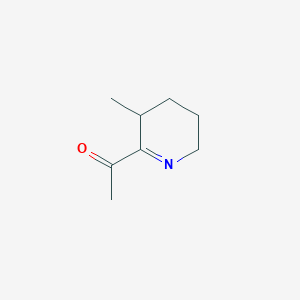
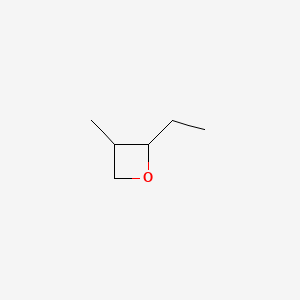
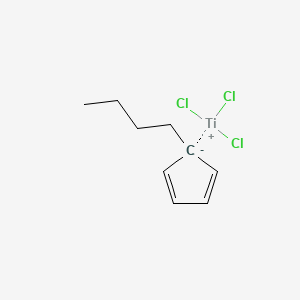

![(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL](/img/structure/B13812184.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
![(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
![(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol](/img/structure/B13812203.png)
![Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13812206.png)
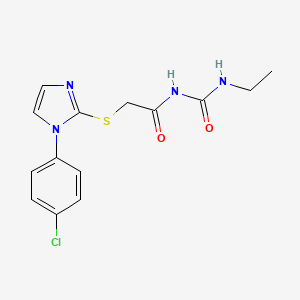
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13812216.png)

![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)
